molecular formula C8H12O2 B2684132 8-Oxabicyclo[3.2.1]octane-3-carbaldehyde CAS No. 2323044-90-0

8-Oxabicyclo[3.2.1]octane-3-carbaldehyde

Cat. No. B2684132
Key on ui cas rn: 2323044-90-0
M. Wt: 140.182
InChI Key: VJGSCLSLLKZVLK-UHFFFAOYSA-N
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Patent
US08859535B2

Procedure details

To a stirred solution of intermediate 158.3 (1.71 g, 11.09 mol) in acetonitrile (13.5 ml) was added 2M HCl (11.09 ml, 22.18 mmol). Stirring was continued for 1.5 h at RT and then carefully basified with 1M NaHCO3. The mixture was extracted with diethyl ether (4×). The organic phases were dried over Na2SO4, filtered and evaporated to dryness to get the crude aldehyde (the NMR showed a mixture of equatorial and axial configuration) witch was dissolved in THF (19 ml) and MeOH (19 ml). To the stirred solution was added DBU (0.092 ml, 0.610 mmol) and stirring was continued for 1 h. The reaction mixture was neutralized with 1M HCl, saturated with NaCl and extracted with EtOAc (6×). The organic phases were dried over Na2SO4, filtered and evaporated to dryness. Purification of the residue by normal phase column chromatography, eluting with a gradient of heptane-EtOAc 80:20 to 0:100, gave the title compound as a colorless oil (1.22 g, 8.70 mmol, 78%): 1H-NMR (600 MHz, DMSO-d6): δ 1.56-2.05 (m, 8H), 2.65 (m, 1H), 4.48 (m, 2H), 9.55 (s, 1H) (equatorial conformation was confirmed by ROESY NMR).
[Compound]
Name
intermediate 158.3
Quantity
1.71 g
Type
reactant
Reaction Step One
Name
Quantity
11.09 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.092 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
19 mL
Type
reactant
Reaction Step Six
Name
Quantity
19 mL
Type
solvent
Reaction Step Seven
Yield
78%

Identifiers

REACTION_CXSMILES
Cl.[C:2]([O-:5])(O)=O.[Na+].[CH2:7]1[CH2:17]CN2C(=NCCC2)C[CH2:8]1.[Na+].[Cl-].[CH2:20]1[CH2:24][O:23][CH2:22][CH2:21]1>C(#N)C.CO>[CH:24]12[O:23][CH:22]([CH2:21][CH2:20]1)[CH2:17][CH:7]([CH:2]=[O:5])[CH2:8]2 |f:1.2,4.5|

Inputs

Step One
Name
intermediate 158.3
Quantity
1.71 g
Type
reactant
Smiles
Name
Quantity
11.09 mL
Type
reactant
Smiles
Cl
Name
Quantity
13.5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0.092 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Six
Name
Quantity
19 mL
Type
reactant
Smiles
C1CCOC1
Step Seven
Name
Quantity
19 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to get the crude aldehyde (the NMR
ADDITION
Type
ADDITION
Details
a mixture of equatorial and axial configuration) witch
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (6×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purification of the residue by normal phase column chromatography
WASH
Type
WASH
Details
eluting with a gradient of heptane-EtOAc 80:20 to 0:100

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C12CC(CC(CC1)O2)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.7 mmol
AMOUNT: MASS 1.22 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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